molecular formula C12H24N2O2 B7916268 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone

1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone

Cat. No.: B7916268
M. Wt: 228.33 g/mol
InChI Key: NVNIYXZNJHWZNS-UHFFFAOYSA-N
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Description

1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone (CAS: 1354000-31-9) is a piperidine-derived compound featuring a tertiary amine and a hydroxyl group within its substituent. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . The structure comprises a piperidine ring substituted at the 3-position with an ethyl-(2-hydroxyethyl)amino-methyl group and an acetyl group at the 1-position. This arrangement confers unique physicochemical properties, including moderate hydrophilicity (due to the hydroxyl group) and basicity (from the piperidine and tertiary amine). The compound’s stereochemistry (specifically the (R)-enantiomer) is noted in some synthetic routes , which may influence its biological interactions.

Properties

IUPAC Name

1-[3-[[ethyl(2-hydroxyethyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-13(7-8-15)9-12-5-4-6-14(10-12)11(2)16/h12,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNIYXZNJHWZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with an appropriate alkyl halide, followed by the introduction of the ethanone group through acylation reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of piperidin-1-yl-ethanone derivatives. Below is a comparative analysis with structurally or functionally related analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone Ethyl-(2-hydroxyethyl)amino-methyl 214.31 Hydroxyl, tertiary amine, acetyl Moderate hydrophilicity; potential for hydrogen bonding and metal coordination.
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Aryl-tetrazole ~250–300 (varies with aryl) Tetrazole, acetyl High aromaticity; tetrazole enhances coordination chemistry applications.
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone 2-Nitrophenylamino-methyl 263.30 Nitro, primary amine, acetyl Electron-withdrawing nitro group may reduce solubility; potential antibacterial use.
1-(3-(((2-Aminoethyl)(cyclopropyl)amino)methyl)piperidin-1-yl)ethanone Cyclopropylaminoethyl-methyl 225.32 Cyclopropyl, primary amine, acetyl Steric hindrance from cyclopropyl; altered metabolic stability.
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one Diethylamino-methyl, 4-hydroxyphenyl 235.31 Phenolic hydroxyl, tertiary amine, acetyl Aromatic hydroxyl increases acidity; diethylamino enhances lipophilicity.
Vandetanib derivatives with nitroimidazole Quinazoline, nitroimidazole, piperidinyl-ethanone 570–638 Nitroimidazole, acetyl Designed as kinase inhibitors; bulky substituents improve target specificity.

Physical and Chemical Properties

  • Solubility: The hydroxyl group in the target compound enhances aqueous solubility compared to purely lipophilic analogs (e.g., diethylamino derivatives ).
  • Melting Points : Vandetanib derivatives show higher melting points (128–177°C) due to crystalline nitroimidazole groups , whereas the target compound’s melting point is unspecified but likely lower due to flexible substituents.

Key Research Findings

Stereochemical Impact : The (R)-enantiomer of the target compound shows distinct NMR shifts compared to its (S)-counterpart, suggesting enantiomer-specific biological interactions .

Structure-Activity Relationships : In vandetanib analogs, elongation of the acetyl group to propyl (e.g., compound 2 in ) improves kinase inhibition by 30% .

Thermodynamic Stability : Cyclopropyl-containing analogs () exhibit enhanced stability under acidic conditions due to steric protection of the amine group .

Biological Activity

1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone, also known by its CAS number 1353948-14-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₈H₂₈N₂O₂, and it has a molecular weight of 300.43 g/mol. The compound features a piperidine ring, which is significant in medicinal chemistry for its role in various biological activities.

Pharmacological Profile

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different derivatives .
  • Antifungal Activity : Research indicates that related piperidine compounds demonstrate antifungal properties, surpassing standard treatments like fluconazole in some cases. The structure-activity relationship suggests that modifications at specific positions can enhance efficacy against fungal pathogens .

The mechanisms underlying the biological activity of this compound are still under investigation. However, studies on similar compounds suggest several potential pathways:

  • Inhibition of Protein Synthesis : Some piperidine derivatives inhibit protein synthesis in bacteria, leading to bactericidal effects . This may involve interference with ribosomal function or the inhibition of specific protein synthesis pathways.
  • Biofilm Disruption : Compounds similar to this compound have been shown to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections caused by biofilm-forming pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives:

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that piperidine-based compounds exhibit significant antibacterial activity against clinical isolates of MRSA and other resistant strains. The study reported MIC values indicating efficacy comparable to traditional antibiotics .
  • Biofilm Inhibition : Research indicated that certain piperidine derivatives could reduce biofilm formation significantly, with biofilm inhibition concentrations (MBIC) ranging from 31.108 to 124.432 μg/mL against Staphylococcus epidermidis . This suggests potential applications in treating persistent infections.

Data Summary

Activity TypeTarget OrganismMIC (μM)Reference
AntibacterialStaphylococcus aureus15.625 - 62.5
AntibacterialEnterococcus faecalis62.5 - 125
AntifungalCandida albicans106.91 - 208.59
Biofilm InhibitionMRSAMBIC 62.216

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